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Compound of Interest

Compound Name: Sialyl-Lewis X

Cat. No.: B013878 Get Quote

Sialyl-Lewis X (sLex), a terminal tetrasaccharide epitope displayed on the surface of cells, is a

critical mediator of cell-cell recognition in a host of physiological and pathological processes.[1]

Its systematic name is 5-acetylneuraminyl-(2-3)-galactosyl-(1-4)-(fucopyranosyl-(1-3))-N-

acetylglucosamine (Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAcβ).[1] This guide provides an in-depth

overview of the sLex structure, its quantitative properties, and the key experimental

methodologies used for its characterization, tailored for researchers in glycobiology and drug

development.

Chemical Structure and Linkages
Sialyl-Lewis X is a complex carbohydrate composed of four distinct monosaccharide units.

The precise arrangement and stereochemistry of these units are fundamental to its biological

function, particularly its role as a high-affinity ligand for the selectin family of adhesion

molecules (E-selectin, P-selectin, and L-selectin).[2][3]

The tetrasaccharide consists of:

N-acetylneuraminic acid (Neu5Ac or Sia), a type of sialic acid.

D-galactose (Gal).

L-fucose (Fuc), a deoxyhexose.

N-acetyl-D-glucosamine (GlcNAc).
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These monosaccharides are linked by specific glycosidic bonds:

Sialic Acid to Galactose: N-acetylneuraminic acid is linked from its C2 position to the C3

position of galactose via an α(2→3) glycosidic bond.[4] Molecular dynamics studies have

shown that this particular linkage exhibits significant flexibility, allowing for transitions

between at least two conformational states.[5]

Galactose to N-acetylglucosamine: Galactose is connected from its C1 position to the C4

position of N-acetylglucosamine through a β(1→4) glycosidic bond.[4]

Fucose to N-acetylglucosamine: L-fucose is attached from its C1 position to the C3 position

of the same N-acetylglucosamine residue via an α(1→3) glycosidic bond.[4] This linkage,

along with the Galβ(1→4)GlcNAc bond, is relatively rigid and exists predominantly in a

single, stable conformation.[5]

The resulting structure is a branched oligosaccharide, where both galactose and fucose are

linked to the same GlcNAc residue, creating the characteristic sLex epitope.

Neu5Ac Gal
 α(2→3)

GlcNAc

 β(1→4)

R (Glycan Core)
 β(1→R)

Fuc
 α(1→3)

Click to download full resolution via product page

Figure 1. Schematic of the Sialyl-Lewis X tetrasaccharide structure, detailing the
monosaccharide components and their specific glycosidic linkages to a core glycan structure

(R).

Quantitative Structural Data
While detailed crystallographic data providing precise bond lengths and angles for the entire

isolated tetrasaccharide is not commonly tabulated due to its conformational flexibility in

solution, key quantitative metrics have been established through various analytical techniques.
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Property Value Method/Source

Chemical Formula C₃₁H₅₂N₂O₂₃ PubChem CID 643990

Molar Mass 820.744 g/mol Wikipedia, DC Chemicals[1][2]

Monoisotopic Mass 820.29608591 Da PubChem CID 643990[6]

Characteristic Ion (MS) m/z 803
Electrospray Ionization-Mass

Spectrometry (ESI-MS)[7]

Glycosidic Torsion Angles

NeuNAc α(2→3)Gal
Flexible (multiple

conformations)
Molecular Dynamics & NMR[5]

Gal β(1→4)GlcNAc Restricted (single energy well) Molecular Dynamics & NMR[5]

Fuc α(1→3)GlcNAc Restricted (single energy well) Molecular Dynamics & NMR[5]

Experimental Protocols for Structural Elucidation
The determination of the sLex structure relies on sophisticated analytical techniques, primarily

mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for confirming the presence and composition of sLex on

glycoproteins. High-performance liquid chromatography coupled with electrospray ionization

tandem mass spectrometry (HPLC-ESI/MS/MS) is a particularly powerful approach.[7]

Detailed Methodology: HPLC-ESI/MS/MS

Sample Preparation: The glycoprotein of interest (e.g., from cell lysates or plasma) is first

isolated. It is then subjected to proteolytic digestion (e.g., using trypsin) to generate smaller

glycopeptides, which are more amenable to MS analysis.[7]

Chromatographic Separation: The resulting mixture of glycopeptides is separated using

reversed-phase high-performance liquid chromatography (HPLC). This step resolves the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://en.wikipedia.org/wiki/Sialyl-Lewis_X
https://www.dcchemicals.com/product_show-Sialyl-Lewis_X.html?datasheet=datasheet
https://pubchem.ncbi.nlm.nih.gov/compound/Sialyl-Lewis-X-Antigen
https://pubmed.ncbi.nlm.nih.gov/9639536/
https://pubmed.ncbi.nlm.nih.gov/8186551/
https://pubmed.ncbi.nlm.nih.gov/8186551/
https://pubmed.ncbi.nlm.nih.gov/8186551/
https://pubmed.ncbi.nlm.nih.gov/9639536/
https://pubmed.ncbi.nlm.nih.gov/9639536/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b013878?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


complex mixture, allowing for the sequential introduction of individual glycopeptides into the

mass spectrometer.

Ionization: As peptides elute from the HPLC column, they are aerosolized and ionized using

an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates

intact, charged molecular ions with minimal fragmentation.

Tandem Mass Spectrometry (MS/MS): A tandem mass spectrometry experiment is designed

to specifically detect the sLex antigen. In the first stage of the mass spectrometer, ions are

scanned to identify potential glycopeptides. A key diagnostic step involves looking for the

production of a characteristic oxonium ion with a mass-to-charge ratio (m/z) of 803 in the

intermediate pressure region of the ESI interface. This ion corresponds to the sLex

tetrasaccharide itself containing NeuAc, Gal, GlcNAc, and Fuc.[7]

Fragmentation and Detection: To confirm the identity of the m/z 803 ion, it is selected and

subjected to collision-induced dissociation (CID).[8] In this process, the ion is accelerated

and collided with an inert gas (e.g., argon), causing it to fragment in a predictable manner.

The resulting fragment ions are analyzed in the second stage of the mass spectrometer. The

fragmentation pattern of the unknown is compared to that of a known sLex standard to

confirm its identity.[7][8]
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Figure 2. Experimental workflow for the identification of Sialyl-Lewis X on glycoproteins using
HPLC-ESI/MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the three-dimensional structure and

conformational dynamics of sLex in solution, especially when it is bound to its receptor proteins

like E-selectin. Saturation Transfer Difference (STD) NMR is a key technique for this purpose.

[9]

Detailed Methodology: Saturation Transfer Difference (STD) NMR

Principle: STD NMR identifies the specific protons of a ligand that are in close proximity

(typically within 4-5 Å) to a large receptor protein in a complex.[10] The experiment relies on

transferring magnetic saturation from the protein to the bound ligand. Protons on the ligand

that are closest to the protein surface receive the most saturation, resulting in stronger

signals in the final difference spectrum.[9]

Sample Preparation: The experiment requires a sample containing the receptor protein (e.g.,

E-selectin) and a significant molar excess of the sLex ligand (e.g., 1:50 to 1:100

receptor:ligand ratio).[10] The interaction must be in the fast-exchange regime on the NMR

timescale.

Data Acquisition: Two spectra are acquired.

Off-resonance spectrum (I₀): A reference spectrum is recorded with the selective

radiofrequency irradiation set to a frequency where neither the protein nor the ligand has

any signals (e.g., -40 ppm).[11]

On-resonance spectrum (Isat): A second spectrum is recorded with the irradiation

frequency set to selectively saturate a region containing only protein signals (e.g., the

aliphatic region around 0 to -1 ppm).[10] This saturation spreads throughout the entire

protein via spin diffusion.

Saturation Transfer: When sLex binds to the saturated protein, the saturation is transferred

to the ligand protons via the Nuclear Overhauser Effect (NOE). As the ligand dissociates, it

carries this "memory" of saturation back into the bulk solution.[10]
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Data Processing: A difference spectrum is calculated by subtracting the on-resonance

spectrum from the off-resonance spectrum (STD Spectrum = I₀ - Isat). In this final spectrum,

only the signals from the ligand that came into close contact with the protein will appear. The

relative intensity of these signals directly correlates with their proximity to the protein surface,

allowing for the mapping of the binding epitope.[9]
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Figure 3. Logical workflow of a Saturation Transfer Difference (STD) NMR experiment to map
the binding epitope of Sialyl-Lewis X.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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